N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide
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Overview
Description
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group and a triazolo ring fused to a pyridine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been studied for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them potential targets for anti-cancer therapies .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and induce changes that inhibit cell proliferation . For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated excellent antiproliferative activities against various cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the signaling pathways of their targets, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated significant inhibition of cancer cell growth . They have been found to induce apoptosis and inhibit the growth of cancer cells by modulating the expression of key proteins involved in cell survival and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound in good-to-excellent yields within a short reaction time . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and copper acetate. Reaction conditions often involve refluxing at elevated temperatures or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and have been studied for their potential anti-tumor activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds are known for their applications in medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific trifluoromethyl group and its ability to inhibit multiple kinases, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c1-5(17)13-6-3-2-4-16-7(6)14-15-8(16)9(10,11)12/h2-4H,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICTTCVWLUYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.